molecular formula C35H25N4NaO7S2 B12798494 Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate CAS No. 72968-76-4

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

Cat. No.: B12798494
CAS No.: 72968-76-4
M. Wt: 700.7 g/mol
InChI Key: PIAPMRJQZZRVAF-UHFFFAOYSA-M
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Description

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of phenazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the phenazine core .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different colors and biological activities depending on the nature of the substituents .

Scientific Research Applications

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a redox indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a probe in fluorescence studies.

    Medicine: Investigated for its potential antimicrobial, antitumor, and antioxidant properties.

    Industry: Utilized in the production of pigments, inks, and coatings.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

72968-76-4

Molecular Formula

C35H25N4NaO7S2

Molecular Weight

700.7 g/mol

IUPAC Name

sodium;5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

InChI

InChI=1S/C35H26N4O7S2.Na/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;/h2-21H,1H3,(H3,36,37,40,41,42,43,44,45);/q;+1/p-1

InChI Key

PIAPMRJQZZRVAF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C3C(=C2)[N+](=C4C=C(C5=C(C4=N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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